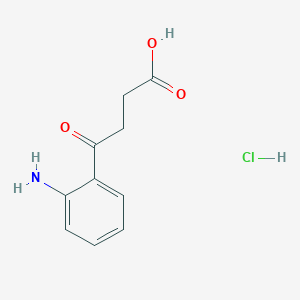

4-(2-Aminophenyl)-4-oxobutanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Aminophenyl)-4-oxobutanoic acid hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminophenyl group and a butanoic acid moiety, making it a versatile molecule for various synthetic and research purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminophenyl)-4-oxobutanoic acid hydrochloride typically involves the reaction of 2-aminophenylacetic acid with succinic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.

Análisis De Reacciones Químicas

Reactivity and Reaction Types

The compound exhibits diverse reactivity due to its functional groups:

-

Nucleophilic Attack : The carbonyl group undergoes reactions with nucleophiles, forming derivatives with potential biological activity.

-

Keto-Enol Tautomerism : The α,β-unsaturated ketone system enables tautomerization, influencing stability and reactivity.

-

Condensation Reactions : Likely participates in reactions such as Claisen or Aldol condensations under basic conditions.

2.1 Ozonolysis Mechanism

The reaction involves cleavage of the double bond in 4-amino-2-methylene-4-oxo-butanoic acid via ozone, yielding two carbonyl groups :

4-amino-2-methylene-4-oxo-butanoic acid+O3→4-amino-2,4-dioxobutanoic acid+Formaldehyde

Reaction Conditions and Optimization

-

Temperature Control : Cooling to 3°C during anhydride opening ensures controlled reaction rates .

-

Ozonolysis Parameters : Ozone flow rate (1–2 L/min) and reaction time (90 minutes to 6.5 days) are critical for yield optimization .

-

Purification : Ethanol addition and filtration are used to isolate intermediates, while evaporation removes volatile byproducts .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features an amino group and a ketone group, contributing to its reactivity and interaction with biological systems. Its molecular formula is C10H12ClN2O3, and it is characterized by the presence of a 2-aminophenyl moiety attached to a butanoic acid backbone.

Medicinal Chemistry

4-(2-Aminophenyl)-4-oxobutanoic acid hydrochloride serves as a valuable building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to compounds with enhanced biological activity. For instance, derivatives of this compound have shown promise in developing new anti-inflammatory and analgesic agents.

Enzyme Inhibition Studies

Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity makes it a useful tool for studying biochemical processes. For example, it has been investigated for its effects on enzymes related to neurotransmitter synthesis, potentially offering insights into treatments for neurological disorders.

Antiviral Activity

Recent studies have explored the antiviral properties of this compound, particularly against Hepatitis B virus (HBV). The compound appears to disrupt viral assembly, indicating its potential as a therapeutic agent in antiviral drug development.

Case Study 1: Antiviral Efficacy Against HBV

In a study focusing on the antiviral properties of this compound, researchers found that the compound effectively inhibited HBV replication in vitro. The mechanism involved interference with viral protein assembly, highlighting its potential as a candidate for further development into antiviral therapies.

Case Study 2: Neuroprotective Effects

Another significant area of research has examined the neuroprotective effects of this compound. Studies suggest that it may enhance GABAergic activity, which could be beneficial in treating conditions such as epilepsy and anxiety disorders. The modulation of neurotransmitter systems indicates a broader application in neuropharmacology.

Data Table: Biological Activities of this compound

Mecanismo De Acción

The mechanism of action of 4-(2-Aminophenyl)-4-oxobutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. Additionally, the compound can influence signaling pathways by interacting with cellular receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-(2-Aminophenyl)-4-oxobutanoic acid: Lacks the hydrochloride group but shares similar chemical properties.

2-Aminophenylacetic acid: A precursor in the synthesis of the target compound.

Succinic anhydride: Another precursor used in the synthetic route.

Uniqueness

4-(2-Aminophenyl)-4-oxobutanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminophenyl and butanoic acid moieties allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Actividad Biológica

4-(2-Aminophenyl)-4-oxobutanoic acid hydrochloride, also known as a derivative of 4-oxobutanoic acid, has garnered attention in biochemical and pharmacological research due to its diverse biological activities. This compound is characterized by its unique structure, which includes an amino group and a ketone functional group, contributing to its reactivity and interaction with biological systems.

The compound is classified as an alkyl-phenylketone, which influences its solubility and interaction with biological membranes. Its molecular formula is C11H12ClN1O3, and it exhibits properties that facilitate its use in various biological applications.

The biological activity of this compound is primarily attributed to its ability to act as a substrate for various enzymes. Its structural components allow it to engage in hydrogen bonding and hydrophobic interactions, which are critical for enzyme-substrate binding. The compound has been shown to influence metabolic pathways, particularly those involving tyrosinase inhibition and antimicrobial activity.

Antimicrobial Activity

Research indicates that derivatives of 4-oxobutanoic acids exhibit significant antimicrobial properties. A study highlighted the synthesis of novel heterocyclic compounds from similar structures, demonstrating their effectiveness against various bacterial strains. The antimicrobial activity is often assessed by measuring the Minimum Inhibitory Concentration (MIC) against pathogens such as Escherichia coli and Staphylococcus aureus.

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition can have implications in cosmetic and therapeutic applications. Studies have shown that compounds similar to this compound can inhibit tyrosinase activity, with varying degrees of effectiveness based on structural modifications. For instance, derivatives containing specific alkyl chains demonstrated enhanced inhibitory effects compared to their parent compounds.

Case Studies

- Antimicrobial Efficacy : In a comparative study, several derivatives of 4-oxobutanoic acid were synthesized and tested for their antimicrobial efficacy. Results indicated that modifications on the phenyl ring significantly impacted activity levels, with some compounds exhibiting MIC values as low as 32 µg/mL against E. coli .

- Tyrosinase Inhibition : A recent investigation into the structure-activity relationship of alkyl 4-oxobutanoate derivatives revealed that certain modifications led to IC50 values ranging from 102.3 µM to 244.1 µM for tyrosinase inhibition . This study underscores the potential of these compounds in developing skin-whitening agents.

Data Tables

| Activity | Compound | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | 4-(2-Aminophenyl)-4-oxobutanoic acid HCl | 32 | - |

| Tyrosinase Inhibition | Alkyl derivatives of 4-oxobutanoates | - | 102.3 - 244.1 |

Propiedades

IUPAC Name |

4-(2-aminophenyl)-4-oxobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14;/h1-4H,5-6,11H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTYCKGXWPSYPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.